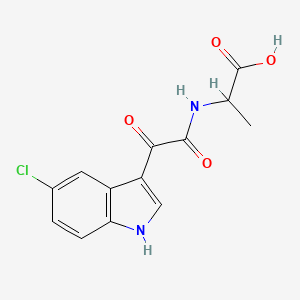
2-(2-(5-Chloro-1H-indol-3-yl)-2-oxoacetamido)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(5-Chloro-1H-indol-3-yl)-2-oxoacetamido)propanoic acid is an organic compound belonging to the class of indoles. Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole
準備方法
The synthesis of 2-(2-(5-Chloro-1H-indol-3-yl)-2-oxoacetamido)propanoic acid involves several steps. One common method starts with 5-chlorotryptophan, which is reacted with potassium cyanate in water, followed by acidification with concentrated hydrochloric acid . The reaction conditions typically involve heating the mixture on a steam bath for several hours. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
化学反応の分析
2-(2-(5-Chloro-1H-indol-3-yl)-2-oxoacetamido)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines .
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other indole derivatives. In biology, it has been studied for its potential as an enzyme inhibitor and its role in various biochemical pathways . In medicine, it is being explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties . Additionally, it has industrial applications in the synthesis of pharmaceuticals and agrochemicals .
作用機序
The mechanism of action of 2-(2-(5-Chloro-1H-indol-3-yl)-2-oxoacetamido)propanoic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
2-(2-(5-Chloro-1H-indol-3-yl)-2-oxoacetamido)propanoic acid can be compared with other indole derivatives, such as 2-(5-Chloro-1H-indol-3-yl)ethylamine hydrochloride and 2-(1H-indol-3-ylsulfanyl)-ethylamine . These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
生物活性
2-(2-(5-Chloro-1H-indol-3-yl)-2-oxoacetamido)propanoic acid is a derivative of indole, a structure known for its diverse biological activities, particularly in the field of medicinal chemistry. This compound has gained attention due to its potential antitumor properties and effects on various cellular pathways.
The molecular formula of this compound is C10H10ClN2O3, with a molar mass of approximately 232.65 g/mol. The structure includes a chloro-substituted indole moiety, which is significant for its biological interactions.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit notable antitumor activity. Specifically, derivatives of indole have shown efficacy against various solid tumors, including colorectal and lung cancers. For instance, studies have demonstrated that certain indole derivatives possess IC50 values indicating potent inhibitory effects on cancer cell proliferation, with values as low as 29 nM in some cases .
| Compound | IC50 (nM) | Cancer Type |
|---|---|---|
| Compound 3e | 29 | Pancreatic Cancer |
| Compound V | 170 | Non-Small Cell Lung |
| 5-Chloro-Indole Derivative | 33 | Colorectal Cancer |
The biological activity of this compound can be attributed to its ability to induce apoptosis in cancer cells. It has been observed to increase the levels of pro-apoptotic proteins such as caspase-3 and caspase-8 while decreasing anti-apoptotic proteins like Bcl-2 . This modulation of apoptotic pathways suggests that the compound may function as a promising candidate for further development in cancer therapies.
Study on Antiproliferative Effects
A recent study focused on the synthesis and evaluation of various indole derivatives, including those related to this compound. The results indicated significant antiproliferative activity across several cancer cell lines, with the most active compounds showing GI50 values ranging from 29 nM to 78 nM .
Comparative Analysis with Standard Treatments
In comparative studies, some indole derivatives demonstrated superior antiproliferative effects compared to standard treatments like erlotinib, particularly against pancreatic and breast cancer cell lines. For example, compound 3e exhibited a GI50 value of 29 nM, outperforming erlotinib which had a GI50 value of 33 nM .
特性
分子式 |
C13H11ClN2O4 |
|---|---|
分子量 |
294.69 g/mol |
IUPAC名 |
2-[[2-(5-chloro-1H-indol-3-yl)-2-oxoacetyl]amino]propanoic acid |
InChI |
InChI=1S/C13H11ClN2O4/c1-6(13(19)20)16-12(18)11(17)9-5-15-10-3-2-7(14)4-8(9)10/h2-6,15H,1H3,(H,16,18)(H,19,20) |
InChIキー |
ISMXZIWRQMTMDI-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)O)NC(=O)C(=O)C1=CNC2=C1C=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















